molecular formula C6H6ClNO2 B13939288 5-Chloro-2-methoxypyridine N-oxide

5-Chloro-2-methoxypyridine N-oxide

Cat. No.: B13939288
M. Wt: 159.57 g/mol
InChI Key: NUKSAKLVEGFAKP-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxypyridine N-oxide is a chemical compound with the molecular formula C6H6ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxypyridine N-oxide typically involves the oxidation of 5-Chloro-2-methoxypyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxypyridine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other derivatives.

    Reduction: It can be reduced back to 5-Chloro-2-methoxypyridine under specific conditions.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Formation of 5-Chloro-2-methoxypyridine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-2-methoxypyridine N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxypyridine N-oxide involves its interaction with various molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules. This property is utilized in oxidation reactions where the N-oxide group facilitates the transfer of oxygen. The exact molecular pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxypyridine: The parent compound without the N-oxide group.

    5-Chloro-2-hydroxypyridine: A similar compound with a hydroxyl group instead of a methoxy group.

    5-Chloro-2-methoxynicotinic acid: A derivative with a carboxylic acid group.

Uniqueness

5-Chloro-2-methoxypyridine N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties such as increased polarity and reactivity. This makes it a valuable compound for specific chemical reactions and applications that require an oxidizing agent.

Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

5-chloro-2-methoxy-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H6ClNO2/c1-10-6-3-2-5(7)4-8(6)9/h2-4H,1H3

InChI Key

NUKSAKLVEGFAKP-UHFFFAOYSA-N

Canonical SMILES

COC1=[N+](C=C(C=C1)Cl)[O-]

Origin of Product

United States

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